molecular formula C11H14N2O B1275847 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile CAS No. 94341-89-6

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1275847
CAS No.: 94341-89-6
M. Wt: 190.24 g/mol
InChI Key: HNASVZNXLZNCLM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C11H14N2O It is characterized by a pyridine ring substituted with methyl, propyl, oxo, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the condensation of cyanothioacetamide with acetaldehyde and a propyl-substituted amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Alkylating Agents: Alkyl halides such as methyl iodide, ethyl bromide.

    Reaction Conditions: Reactions are typically carried out in solvents like ethanol or acetonitrile, under reflux conditions.

Major Products:

Scientific Research Applications

4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1-propylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-4-5-13-9(3)6-8(2)10(7-12)11(13)14/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNASVZNXLZNCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C(C1=O)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402641
Record name 4,6-dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94341-89-6
Record name 1,2-Dihydro-4,6-dimethyl-2-oxo-1-propyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94341-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dimethyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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